molecular formula C12H18N2NaO3S B1663047 Tolbutamide sodium CAS No. 473-41-6

Tolbutamide sodium

Cat. No.: B1663047
CAS No.: 473-41-6
M. Wt: 293.34 g/mol
InChI Key: PJBDAJOVTMHXOQ-UHFFFAOYSA-N
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Description

Tolbutamide sodium, sterile, is a sulfonylurea class compound primarily used as an oral antihyperglycemic agentThis compound works by stimulating the release of insulin from the pancreatic beta cells, thereby lowering blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tolbutamide sodium is synthesized through a series of chemical reactions. The primary synthetic route involves the reaction of p-toluenesulfonyl chloride with butylamine to form N-butyl-p-toluenesulfonamide. This intermediate is then reacted with phosgene to produce N-butyl-N’-p-toluenesulfonylurea, which is the active ingredient tolbutamide. The final step involves the conversion of tolbutamide to its sodium salt form by reacting with sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis under controlled conditions. The process includes the use of high-purity reagents and solvents, precise temperature control, and rigorous quality assurance protocols to ensure the sterility and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tolbutamide sodium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of this compound .

Scientific Research Applications

Clinical Applications

  • Management of Type 2 Diabetes Mellitus:
    • Tolbutamide is primarily indicated for the treatment of NIDDM. It is often prescribed when dietary management and exercise alone are insufficient to control blood glucose levels.
    • The drug is particularly useful for patients who are not overweight, as sulfonylureas can lead to weight gain .
  • Intravenous Administration:
    • Studies have demonstrated that intravenous administration of sodium tolbutamide can effectively lower blood sugar levels in acute settings. This method is particularly beneficial in hospitalized patients requiring immediate glycemic control .
  • Electrolyte Regulation:
    • Research indicates that tolbutamide may influence water-sodium balance and electrolyte regulation, which is crucial for managing diabetes-related complications. It exhibits water-retaining properties, which can affect fluid balance in diabetic patients .

Table 1: Comparison of Sulfonylureas

SulfonylureaMechanism of ActionDuration of ActionCommon Side Effects
TolbutamideStimulates insulin releaseShort (6-12 hours)Hypoglycemia, weight gain
GlipizideStimulates insulin releaseIntermediate (10-24 hours)Hypoglycemia, dizziness
GlyburideStimulates insulin releaseLong (24 hours)Hypoglycemia, weight gain

Table 2: Case Studies on Intravenous Tolbutamide

Study ReferencePatient DemographicsFindings
Unger & Madison Mild diabetic vs non-diabetic subjectsSignificant reduction in blood glucose levels after administration
Mirsky et al. Patients with hyperinsulinismBiphasic blood sugar fluctuations observed post-injection

Case Studies

  • Unger & Madison (1958):
    This study compared the effects of intravenously administered sodium tolbutamide between mild diabetic and non-diabetic subjects. Results indicated a marked decrease in blood glucose levels among diabetic patients, showcasing the drug's efficacy in acute glycemic control .
  • Mirsky et al. (1956):
    In patients with hyperinsulinism, intravenous tolbutamide led to biphasic fluctuations in blood sugar levels. This finding highlights the need for careful monitoring when using tolbutamide in patients with complex metabolic conditions .

Mechanism of Action

Tolbutamide sodium exerts its effects by stimulating the release of insulin from the pancreatic beta cells. This action is mediated through the binding of tolbutamide to the sulfonylurea receptor on the beta cells, leading to the closure of potassium channels. The closure of these channels results in the depolarization of the cell membrane and the subsequent opening of calcium channels. The influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion and lowering blood glucose levels .

Comparison with Similar Compounds

Similar Compounds: Tolbutamide sodium is structurally and functionally similar to other sulfonylurea compounds such as acetohexamide, chlorpropamide, and tolazamide .

Comparison:

This compound is unique in its relatively short duration of action, making it suitable for use in elderly patients and those with a higher risk of hypoglycemia .

Biological Activity

Tolbutamide sodium is a sulfonylurea compound primarily used as an oral antihyperglycemic agent for the management of non-insulin-dependent diabetes mellitus (NIDDM). Its biological activity is characterized by its ability to stimulate insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels. This article explores the mechanisms, effects, and clinical implications of this compound's biological activity, supported by data tables and relevant case studies.

This compound functions by binding to ATP-sensitive potassium (K+^+) channels on pancreatic β-cells. This binding leads to the closure of these channels, resulting in depolarization of the cell membrane and subsequent calcium influx that stimulates insulin release. The following table summarizes the key mechanisms involved:

MechanismDescription
K+^+ Channel InhibitionClosure of ATP-sensitive K+^+ channels leads to membrane depolarization.
Calcium InfluxDepolarization triggers voltage-gated calcium channels to open, increasing intracellular calcium levels.
Insulin SecretionElevated calcium levels promote the exocytosis of insulin granules from β-cells.

Biological Effects

The biological effects of this compound extend beyond insulin secretion. It also influences water-sodium balance and electrolyte regulation, which are critical in diabetic patients. Research indicates that tolbutamide can exhibit water-retaining properties, differentiating it from other sulfonylureas that may have diuretic effects .

Key Findings:

  • Apoptosis Induction : this compound has been shown to induce apoptosis in pancreatic β-cells in a calcium-dependent manner, which may have implications for long-term use and potential side effects .
  • Electrolyte Regulation : It affects serum electrolyte levels, particularly sodium and potassium, which is essential for managing diabetes-related complications .

Clinical Studies and Case Reports

Several clinical studies have highlighted the effectiveness and safety profile of this compound in diabetic patients.

  • Study on Efficacy : A study demonstrated that effective blood levels of tolbutamide were achieved within 10 minutes post-administration, significantly lowering blood glucose levels within 20 minutes .
  • Long-term Effects : Longitudinal studies indicate that while tolbutamide effectively manages blood glucose levels, it is associated with weight gain and a risk of hypoglycemia, particularly in vulnerable populations such as the elderly .

Adverse Effects

While this compound is effective for glycemic control, it is associated with several adverse effects:

  • Common Side Effects : Drowsiness, nausea, skin rash, and fatigue are frequently reported .
  • Serious Reactions : Rare but serious reactions include neutropenia and jaundice; monitoring is recommended during long-term therapy .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when assessing the hypoglycemic efficacy of tolbutamide sodium in preclinical models?

  • Methodological Answer : Preclinical studies should employ randomized controlled trials (RCTs) with appropriate sample sizes to ensure statistical power. Use diabetic animal models (e.g., streptozotocin-induced rats) and include control groups (e.g., placebo, active comparator). Monitor blood glucose levels at standardized intervals post-administration. Ensure blinding during data collection to minimize bias. Dose-response curves should be established to identify effective and toxic thresholds. Experimental protocols must align with institutional ethical guidelines for animal studies .

Q. How can researchers validate the purity and stability of synthesized this compound batches?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to quantify purity (>98% by area normalization). Stability studies under accelerated conditions (e.g., 40°C/75% relative humidity) over 6 months can assess degradation. Complementary techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) confirm structural integrity. Document batch-to-batch variability in solubility and crystalline form using X-ray diffraction (XRD) .

Q. What are the standard protocols for evaluating drug-drug interactions involving this compound?

  • Methodological Answer : Conduct in vitro cytochrome P450 (CYP) inhibition assays (e.g., CYP2C9 isoform, critical for tolbutamide metabolism). Follow up with in vivo pharmacokinetic studies in animal models co-administered with known CYP inhibitors (e.g., fluconazole). Measure plasma concentrations of tolbutamide and metabolites via LC-MS/MS. Use physiologically based pharmacokinetic (PBPK) modeling to predict human interactions .

Advanced Research Questions

Q. How can contradictory findings in this compound’s pharmacokinetic variability across patient subgroups be resolved?

  • Methodological Answer : Perform population pharmacokinetic (PopPK) analyses using nonlinear mixed-effects modeling (e.g., NONMEM). Stratify data by covariates like age, renal function, and genetic polymorphisms (e.g., CYP2C9*2/*3 alleles). Validate models with bootstrapping and visual predictive checks. Publish raw datasets to enable meta-analyses and address reproducibility concerns .

Q. What strategies optimize the formulation of this compound for enhanced bioavailability in geriatric populations?

  • Methodological Answer : Develop age-appropriate formulations (e.g., orally disintegrating tablets) using co-processed excipients (e.g., mannitol-sorbitol blends) to improve solubility. Conduct bioavailability trials comparing AUC(0–24h) and Cmax between standard and novel formulations. Incorporate patient feedback on palatability and ease of administration. Use in vitro-in vivo correlation (IVIVC) models to reduce clinical trial costs .

Q. How do molecular dynamics simulations enhance understanding of this compound’s binding affinity to sulfonylurea receptors (SUR1)?

  • Methodological Answer : Run all-atom molecular dynamics (MD) simulations (e.g., GROMACS) to model SUR1-tolbutamide interactions. Validate docking poses with cryo-EM structures of the SUR1-KATP channel complex. Calculate binding free energies using molecular mechanics Poisson-Boltzmann surface area (MM/PBSA). Compare results with mutagenesis studies to identify critical binding residues .

Q. What analytical frameworks address conflicting evidence on this compound’s cardiovascular risk in long-term use?

  • Methodological Answer : Retrospective cohort studies with propensity score matching can adjust for confounders (e.g., diabetes severity). Use time-to-event analyses (Cox proportional hazards models) to evaluate cardiovascular endpoints (e.g., myocardial infarction). Collaborate with pharmacovigilance databases (e.g., FAERS) to detect rare adverse events. Transparently report competing risks and censoring criteria .

Q. Methodological Guidelines

  • Data Presentation : Tables must include 95% confidence intervals for pharmacokinetic parameters (e.g., t½, Vd) and p-values for hypothesis testing. Figures should use error bars for SEM and avoid 3D effects in graphs .
  • Reproducibility : Share raw NMR spectra, chromatograms, and simulation input files as supplementary materials. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Properties

CAS No.

473-41-6

Molecular Formula

C12H18N2NaO3S

Molecular Weight

293.34 g/mol

IUPAC Name

sodium;butylcarbamoyl-(4-methylphenyl)sulfonylazanide

InChI

InChI=1S/C12H18N2O3S.Na/c1-3-4-9-13-12(15)14-18(16,17)11-7-5-10(2)6-8-11;/h5-8H,3-4,9H2,1-2H3,(H2,13,14,15);

InChI Key

PJBDAJOVTMHXOQ-UHFFFAOYSA-N

SMILES

CCCCNC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C.[Na+]

Isomeric SMILES

CCCCN=C(NS(=O)(=O)C1=CC=C(C=C1)C)[O-].[Na+]

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C.[Na]

Key on ui other cas no.

473-41-6

Synonyms

sodium (butylcarbamoyl)(tosyl)amide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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